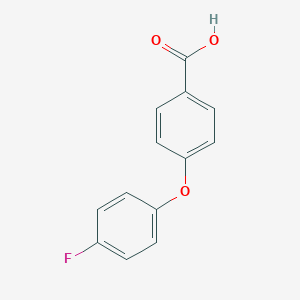
4-(4-Fluorophenoxy)benzoic acid
Descripción general
Descripción
4-(4-Fluorophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H9FO3 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anaerobic Degradation and Methanogenic Activity
Research demonstrates that fluorinated compounds, including those similar to 4-(4-Fluorophenoxy)benzoic acid, play a role in the anaerobic degradation of aromatic compounds. Specifically, these compounds facilitate the transformation of certain aromatic metabolites, such as m-cresol, into methane, indicating a potential use in environmental biotechnology and waste management (Londry & Fedorak, 1993).
Radiopharmaceutical Synthesis
This compound-related compounds are used in the synthesis of radiopharmaceuticals. The synthesis of 4-[18F]Fluorophenol, a compound structurally related to this compound, demonstrates its application in creating complex radiopharmaceuticals for medical imaging (Ross, Ermert, & Coenen, 2011).
Fluorescence Probes in Biological Studies
Compounds structurally similar to this compound have been used to develop novel fluorescence probes. These probes are capable of selectively detecting reactive oxygen species in biological systems, which can be pivotal in studying cellular processes and oxidative stress (Setsukinai et al., 2003).
Biotechnological Applications
The enzymatic synthesis of 4-OH benzoic acid from related compounds demonstrates a novel biotechnological application. This process uses Carboxylase enzyme, indicating potential uses in eco-friendly synthesis and pharmaceutical manufacturing (Aresta et al., 1998).
Antibacterial Agent Synthesis
Fluorine-containing compounds similar to this compound have been utilized in synthesizing new antibacterial agents. These agents show promising activity, suggesting their potential in developing novel antibiotics (Holla, Bhat, & Shetty, 2003).
Polymer and Liquid Crystal Research
The use of related fluorinated compounds in the synthesis of polymers and liquid crystals indicates potential applications in materials science. These compounds contribute to the development of high-performance polymers and advanced liquid crystal technologies (Xiao et al., 2003; Qing, 2000).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound has a significant impact on the respiratory system .
Action Environment
The action, efficacy, and stability of 4-(4-Fluorophenoxy)benzoic acid can be influenced by various environmental factors. For instance, it’s recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols . It’s also important to use non-sparking tools and prevent fire caused by electrostatic discharge steam .
Análisis Bioquímico
Biochemical Properties
4-(4-Fluorophenoxy)benzoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with Bcl-2, a protein involved in regulating cell death, with a dissociation constant (K_D) of 400 μM . This interaction suggests that this compound may influence apoptotic pathways, making it a potential candidate for developing selective anticancer agents.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can affect the expression of genes involved in apoptosis and cell proliferation . Additionally, it may alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, its binding to Bcl-2 can inhibit the protein’s anti-apoptotic function, promoting cell death in cancer cells . This mechanism highlights the potential therapeutic applications of this compound in cancer treatment.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are crucial factors in its biochemical applications. In laboratory settings, it has been observed that the compound remains stable under standard storage conditions In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to adverse effects such as organ toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and alter metabolite levels, impacting cellular energy production and utilization . Understanding these pathways is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are critical for achieving the desired therapeutic effects and minimizing toxicity.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can vary depending on its localization within the cell . For instance, its presence in the mitochondria may enhance its pro-apoptotic effects by interacting with mitochondrial proteins involved in cell death pathways.
Propiedades
IUPAC Name |
4-(4-fluorophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKALFXKRWCSLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407441 | |
| Record name | 4-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129623-61-6 | |
| Record name | 4-(4-Fluorophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 4-(4-Fluorophenoxy)benzoic acid?
A1: this compound consists of two benzene rings linked by an oxygen atom (forming a phenoxy group). One benzene ring has a carboxylic acid (-COOH) substituent, and the other has a fluorine atom (-F) substituent in the para position relative to the oxygen linkage. []
Q2: How are the molecules of this compound arranged in its crystal structure?
A2: In the crystal structure, this compound molecules form dimers through centrosymmetric O—H⋯O hydrogen bonds, creating R 2 2(8) ring motifs. These dimers further connect into a two-dimensional array through C—H⋯O interactions. Additionally, a weak C—H⋯π interaction is observed within the crystal structure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(5-Hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B136590.png)

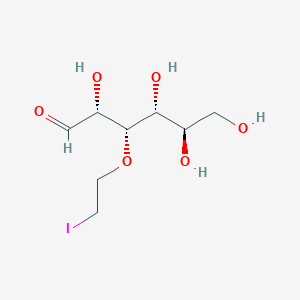
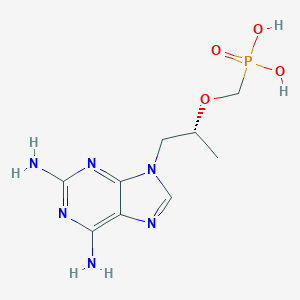
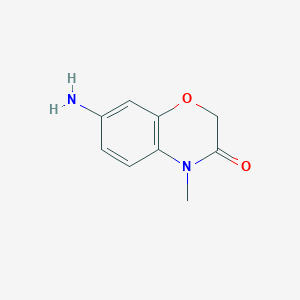
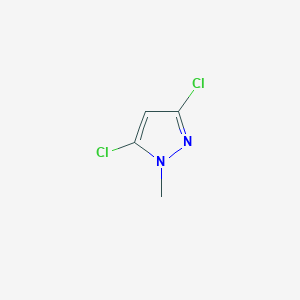
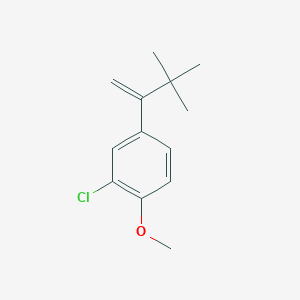
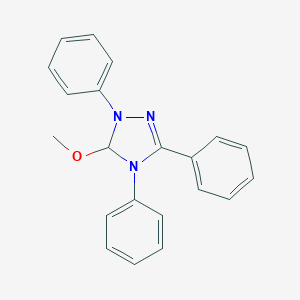

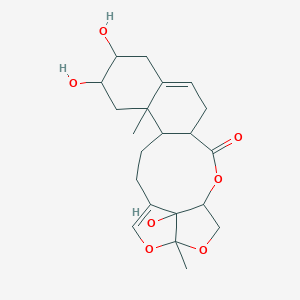
![5-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2-(7-hydroxy-19-oxo-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(22),3(12),4(9),5,7,10,13,15,17,20-decaen-13-yl)benzoic acid](/img/structure/B136607.png)

![1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane](/img/structure/B136615.png)
![(1R,3Z,5S,8Z,12Z,15S)-5,17-dihydroxy-18-[(2S)-1-hydroxypropan-2-yl]-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B136618.png)
